2-(2,2-dimethyl-5-oxooxolan-3-yl)-N-phenylacetamide
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Overview
Description
2-(2,2-dimethyl-5-oxooxolan-3-yl)-N-phenylacetamide is an organic compound with a complex structure It contains a 2,2-dimethyl-5-oxooxolan ring and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-5-oxooxolan-3-yl)-N-phenylacetamide typically involves the reaction of 2,2-dimethyl-5-oxooxolan-3-yl acetic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethyl-5-oxooxolan-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylacetamide group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
2-(2,2-dimethyl-5-oxooxolan-3-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-5-oxooxolan-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a phenylacetamide group.
(2,2-dimethyl-5-oxooxolan-3-yl) benzoate: Contains a benzoate group instead of a phenylacetamide group.
Uniqueness
2-(2,2-dimethyl-5-oxooxolan-3-yl)-N-phenylacetamide is unique due to the presence of both the 2,2-dimethyl-5-oxooxolan ring and the phenylacetamide group
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(2,2-dimethyl-5-oxooxolan-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C14H17NO3/c1-14(2)10(9-13(17)18-14)8-12(16)15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
WDYQWWGMVXNMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)CC(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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